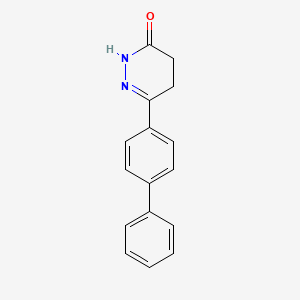![molecular formula C17H15NO4 B14644282 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid CAS No. 53901-60-3](/img/structure/B14644282.png)
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid is an organic compound with the molecular formula C17H15NO4 It is a derivative of benzoic acid and features a methoxyphenyl group attached to an acryloyl moiety, which is further linked to an amino group on the benzoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Methoxyphenylacrylic Acid: This can be achieved through the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Formation of this compound: The 4-methoxyphenylacrylic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acryloyl group can be reduced to form a saturated alkyl chain.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 4-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid.
Reduction: Formation of 4-{[3-(4-Methoxyphenyl)propionyl]amino}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
4-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-{[3-(4-Methoxyphenyl)propionyl]amino}benzoic acid: Similar structure but with a saturated alkyl chain instead of an acryloyl group.
Uniqueness
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid is unique due to the presence of both the methoxyphenyl and acryloyl groups, which confer specific chemical and biological properties
属性
CAS 编号 |
53901-60-3 |
|---|---|
分子式 |
C17H15NO4 |
分子量 |
297.30 g/mol |
IUPAC 名称 |
4-[3-(4-methoxyphenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C17H15NO4/c1-22-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(6-8-14)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21) |
InChI 键 |
GYRIWAZWWDYAIM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


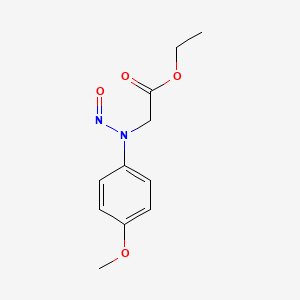


silane](/img/structure/B14644234.png)

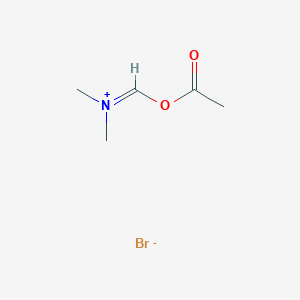

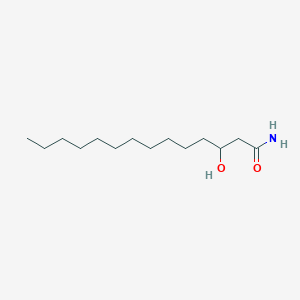
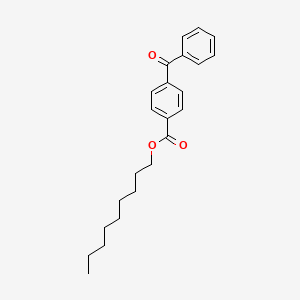
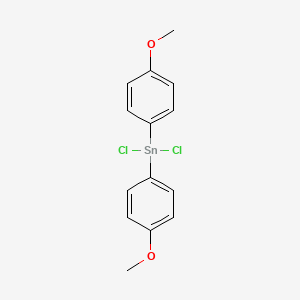


methanone](/img/structure/B14644315.png)
